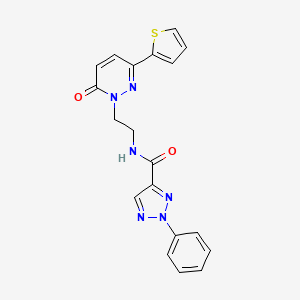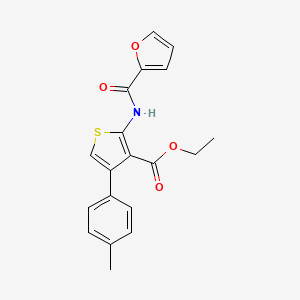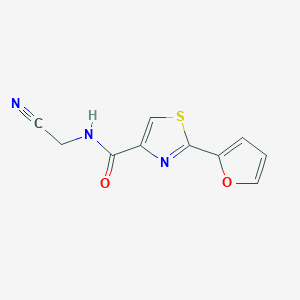
N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide, commonly known as CTFC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been reported to exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
CTFC has been reported to exhibit various biological activities, making it a potential candidate for drug development. Some of the scientific research applications of CTFC are as follows:
1. Antimicrobial activity: CTFC has been reported to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
2. Anticancer activity: CTFC has been reported to exhibit anticancer activity against various cancer cell lines such as MCF-7, HepG2, and A549.
3. Anti-inflammatory activity: CTFC has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Wirkmechanismus
The exact mechanism of action of CTFC is not well understood. However, it has been reported to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. It has also been reported to exhibit DNA intercalation activity, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
CTFC has been reported to exhibit various biochemical and physiological effects. Some of these effects are as follows:
1. Antioxidant activity: CTFC has been reported to exhibit antioxidant activity by scavenging free radicals.
2. Neuroprotective activity: CTFC has been reported to exhibit neuroprotective activity by inhibiting the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
3. Hepatoprotective activity: CTFC has been reported to exhibit hepatoprotective activity by reducing the levels of liver enzymes such as AST and ALT.
Vorteile Und Einschränkungen Für Laborexperimente
CTFC has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. CTFC is relatively easy to synthesize, making it readily available for research purposes.
2. CTFC exhibits various biological activities, making it a potential candidate for drug development.
3. CTFC is stable and can be stored for long periods without degradation.
Limitations:
1. The exact mechanism of action of CTFC is not well understood, making it difficult to optimize its biological activity.
2. CTFC exhibits low solubility in water, which may limit its bioavailability.
3. CTFC has not been extensively studied in vivo, making it difficult to evaluate its potential toxicity and efficacy.
Zukünftige Richtungen
There are several future directions for research on CTFC. Some of these are as follows:
1. Further studies on the mechanism of action of CTFC to optimize its biological activity.
2. In vivo studies to evaluate the potential toxicity and efficacy of CTFC.
3. Studies on the pharmacokinetics and bioavailability of CTFC to optimize its drug-like properties.
4. Further exploration of the potential therapeutic applications of CTFC, such as its use in the treatment of Alzheimer's disease and liver diseases.
5. Development of novel derivatives of CTFC with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, CTFC is a promising compound with various biological activities and potential therapeutic applications. The synthesis method of CTFC is relatively simple, making it readily available for research purposes. CTFC exhibits various biochemical and physiological effects, making it a potential candidate for drug development. However, further studies are needed to optimize its biological activity and evaluate its potential toxicity and efficacy in vivo.
Synthesemethoden
The synthesis of CTFC involves the reaction of 2-furylamine with 2-bromoacetonitrile in the presence of a base to form the intermediate compound, 2-(furan-2-yl)-2-cyanoethylamine. This intermediate is then reacted with 2-chloro-1,3-thiazole-4-carboxylic acid to form the final product, CTFC. The overall yield of this synthesis method is reported to be around 50%.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(furan-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-12-9(14)7-6-16-10(13-7)8-2-1-5-15-8/h1-2,5-6H,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJBYQEFNTSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)
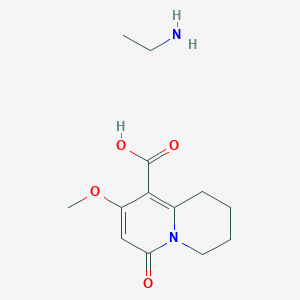
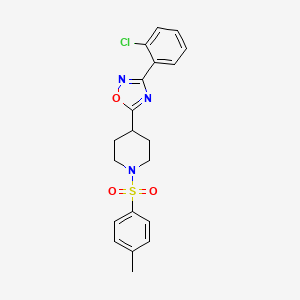

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2776352.png)
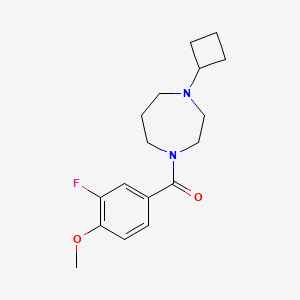


![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)
